molecular formula C7H10N2O6S B15176530 2-Methyl-4-nitroaniline sulphate CAS No. 71735-30-3

2-Methyl-4-nitroaniline sulphate

Cat. No.: B15176530
CAS No.: 71735-30-3
M. Wt: 250.23 g/mol
InChI Key: UWKHFVIRHXFVBX-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amines and Organic Sulphate Salts

2-Methyl-4-nitroaniline (B30703) itself is an aromatic amine, a class of organic compounds where an amino group is directly attached to an aromatic ring. fiveable.me Aromatic amines are characterized by their basicity, although they are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. fiveable.me They are known to be colorless to yellow liquids or solids and are typically soluble in organic solvents. unacademy.com A key reaction of primary aromatic amines is their ability to form diazonium salts when treated with nitrous acid, which are important intermediates in the synthesis of azo dyes. fiveable.me

The sulphate component of the compound places it within the category of organic sulphate salts. These are esters or salts formed from an alcohol and sulfuric acid. wikipedia.org Organic sulphates can be challenging to synthesize and purify due to their poor solubility in organic solvents. rsc.org However, they play crucial roles in various biological processes and have applications as surfactants and reagents in organic synthesis. wikipedia.orgrsc.org The formation of a sulphate salt of an aromatic amine, such as 2-methyl-4-nitroaniline, can modify its physical properties, such as solubility and stability, which can be advantageous in certain applications.

Significance in Contemporary Chemical Science

The primary significance of 2-methyl-4-nitroaniline and its sulphate salt lies in its role as a precursor in the chemical industry. 2-Methyl-4-nitroaniline is a vital intermediate in the production of azo dyes, which are widely used for coloring textiles, leather, and plastics. guidechem.comopenpr.com It is also used in the synthesis of pigments for inks. guidechem.com The global market for 2-methyl-4-nitroaniline was valued at USD 89 million in 2023 and is projected to grow, indicating its industrial importance. openpr.com

Beyond its use in the dye industry, 2-methyl-4-nitroaniline has been investigated for its potential in other areas of chemical science. Research has explored its use in preparing in-plane aligned nanofibers and in the synthesis of other complex organic molecules. sigmaaldrich.comchemicalbook.com Furthermore, studies have been conducted on the electronic and nonlinear optical properties of 2-methyl-4-nitroaniline clusters, suggesting potential applications in materials science. researchgate.net

Overview of Research Trajectories for Benzenamine, 2-methyl-4-nitro-, sulphate (2:1)

Research concerning Benzenamine, 2-methyl-4-nitro-, sulphate (2:1) and its parent compound, 2-methyl-4-nitroaniline, has followed several key trajectories:

Synthesis and Optimization: A major focus of research has been on the efficient synthesis of 2-methyl-4-nitroaniline. The primary production method involves the nitration of N-acetyl-o-toluidine followed by hydrolysis. chemicalbook.com Studies have aimed to optimize this process to improve yield and purity. chemicalbook.com

Applications in Dye and Pigment Chemistry: A significant body of research has been dedicated to the application of 2-methyl-4-nitroaniline as a diazo component in the synthesis of a wide range of azo dyes and pigments. guidechem.com

Advanced Materials: More recent research has begun to explore the potential of 2-methyl-4-nitroaniline in the development of advanced materials. This includes its use in creating nanofibers and thin films, as well as investigations into its nonlinear optical properties. sigmaaldrich.comchemicalbook.comresearchgate.net

Analytical and Physical Chemistry: Studies have also focused on the fundamental physical and chemical properties of 2-methyl-4-nitroaniline, including its solubility in various solvents and its thermodynamic properties. researchgate.net This foundational knowledge is crucial for its application in various chemical processes.

Properties

CAS No.

71735-30-3

Molecular Formula

C7H10N2O6S

Molecular Weight

250.23 g/mol

IUPAC Name

2-methyl-4-nitroaniline;sulfuric acid

InChI

InChI=1S/C7H8N2O2.H2O4S/c1-5-4-6(9(10)11)2-3-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4)

InChI Key

UWKHFVIRHXFVBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N.OS(=O)(=O)O

Related CAS

67827-71-8

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways

Precursor Synthesis of 2-Methyl-4-nitroaniline (B30703)

The primary precursor for the synthesis of 2-Methyl-4-nitroaniline is o-toluidine (B26562) (2-methylaniline). researchgate.netgoogle.com A direct nitration of o-toluidine is generally avoided because the reaction is difficult to control and can lead to oxidation of the amino group, resulting in tarry by-products. ncert.nic.indoubtnut.com Furthermore, in the strongly acidic conditions required for nitration, the amino group is protonated to form an anilinium ion, which is a meta-directing group, leading to undesired isomers. rsc.orgncert.nic.in To circumvent these issues, the amino group is temporarily protected.

Protecting the amino group of o-toluidine is a critical first step. This is achieved by converting the highly reactive amino group into a less reactive amide or sulfonamide. This protection prevents oxidation and controls the regioselectivity of the subsequent nitration step. rsc.orgdoubtnut.com

Acetylation: This is a common and effective method where o-toluidine is treated with an acetylating agent like acetic anhydride (B1165640) or acetic acid. researchgate.netgoogle.com The reaction converts the amino group into an acetamido group (-NHCOCH₃). doubtnut.com This new group is still an ortho-, para-director but is less activating than the amino group, which helps to moderate the nitration reaction. ulisboa.pt For instance, o-toluidine can be acetylated by heating with acetic anhydride to form N-(2-methylphenyl)acetamide. chemicalbook.com In one process, acetic acid is used as the acylating agent. google.com

Sulfonylation: An alternative strategy involves reacting o-toluidine with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. guidechem.comchemicalbook.com This forms a sulfonamide (e.g., N-benzenesulfonyl-o-toluidine), which also serves to protect the amino group and direct the nitration. chemicalbook.com

Protection Strategy Reagent Protected Intermediate Reference
AcetylationAcetic Anhydride / Acetic AcidN-(2-methylphenyl)acetamide google.comchemicalbook.com
SulfonylationBenzenesulfonyl ChlorideN-Benzenesulfonyl-o-toluidine chemicalbook.com
Sulfonylationp-Toluenesulfonyl ChlorideN-(p-Toluenesulfonyl)-o-toluidine guidechem.comguidechem.com

Once the amino group is protected, the aromatic ring is nitrated. The goal is to selectively introduce a nitro group (-NO₂) at the position para to the protected amino group.

The most common method for nitration is the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgulisboa.pt The temperature of the reaction must be carefully controlled, often kept low using an ice bath, as nitration is a highly exothermic process. rsc.orggoogle.com For example, after acetylation, the reaction mixture can be cooled and a mixture of concentrated nitric and sulfuric acids is added slowly to control the temperature. rsc.org In another procedure, concentrated nitric acid is added while maintaining the temperature below 30 °C. google.com The reaction yields the nitrated intermediate, primarily N-(2-methyl-4-nitrophenyl)acetamide. nih.gov

Nitration occurs via an electrophilic aromatic substitution (EAS) mechanism. rsc.orgulisboa.pt In the nitrating mixture, nitric acid is protonated by the stronger sulfuric acid and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

The nitronium ion is then attacked by the electron-rich aromatic ring of the protected o-toluidine. The acetamido protecting group plays a crucial role in controlling the selectivity. It is an activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic ring through resonance (+R effect). ulisboa.pt This resonance stabilizes the intermediate carbocation (the arenium ion) when the electrophile attacks at the ortho or para positions. Since the ortho position is sterically hindered by the adjacent methyl group and the bulky acetylamino group, the incoming nitronium ion is predominantly directed to the less hindered para position. rsc.org

The regiochemical outcome of the nitration is determined by the electronic effects of the substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the protected amino group (e.g., -NHCOCH₃).

Acetamido Group (-NHCOCH₃): This group exerts a strong activating and ortho-, para-directing resonance effect (+R effect). ulisboa.pt

Methyl Group (-CH₃): This group has a weaker activating and ortho-, para-directing inductive effect (+I effect). ulisboa.pt

The resonance effect of the acetamido group is significantly stronger than the inductive effect of the methyl group. ulisboa.pt Consequently, the position of nitration is primarily controlled by the acetamido group, leading to the formation of the 4-nitro product. Studies on the nitration of N-(2-methylphenyl)acetamide have shown that the +R effect of the acetamido group is the dominant factor in regioselectivity, yielding a high proportion of 2-methyl-4-nitroaniline after hydrolysis. ulisboa.pt While 2-methyl-6-nitroaniline (B18888) is also formed as a byproduct, the 4-nitro isomer is the major product. researchgate.net

Substituent Electronic Effect Directing Influence Impact on Regioselectivity Reference
Acetamido (-NHCOCH₃)+R (Resonance) > -I (Inductive)Ortho, ParaStrongly directs nitration to the para position. ulisboa.pt
Methyl (-CH₃)+I (Inductive)Ortho, ParaWeaker directing influence compared to the acetamido group. ulisboa.pt

The final step in the synthesis of the precursor is the removal of the protecting group to regenerate the free amino group. This is typically accomplished by hydrolysis under acidic or basic conditions. rsc.orgrsc.org

Acid hydrolysis is common, often carried out by heating the nitrated intermediate (e.g., N-(2-methyl-4-nitrophenyl)acetamide) with a strong acid like sulfuric acid or hydrochloric acid. guidechem.comgoogle.comrsc.org For example, the nitrated solid can be heated under reflux with concentrated hydrochloric acid for several hours. google.com Another method involves heating the intermediate with concentrated sulfuric acid at around 110°C. guidechem.com After hydrolysis, the reaction mixture is cooled and neutralized with a base, which causes the 2-Methyl-4-nitroaniline product to precipitate out of the solution as a solid. guidechem.comgoogle.com

Hydrolysis Method Reagent Reaction Conditions Yield Reference
Acid HydrolysisConcentrated Sulfuric AcidHeat to 110°C for 2.5 hours78.2% guidechem.com
Acid HydrolysisConcentrated Hydrochloric AcidHeat at 90°C for 3 hours88.8% google.com
Acid HydrolysisSulfuric AcidN-benzenesulfonyl-o-toluidine intermediate80% chemicalbook.com

The traditional synthesis of 2-Methyl-4-nitroaniline is a stoichiometric process, meaning the reagents (acetylating agents, nitrating agents, acids for hydrolysis) are consumed in the reaction in molar quantities. guidechem.comrsc.orggoogle.com These methods are well-established and can provide high yields, with some reported processes achieving over 80-90%. google.comchemicalbook.com

While the standard synthesis is stoichiometric, research into related compounds has explored catalytic methods. For instance, a palladium-catalyzed synthesis has been used to produce the isomer 4-methyl-2-nitroaniline (B134579) from an amino-protected p-toluidine. chemicalbook.com Such catalytic approaches, which use a small amount of a catalyst to drive the reaction, represent a potential area for future development in the synthesis of 2-Methyl-4-nitroaniline to improve efficiency and reduce waste. However, the stoichiometric multi-step synthesis involving protection, nitration, and deprotection remains the predominant industrial method. researchgate.netgoogle.com

Regioselective Nitration Techniques and Optimization

Synthesis and Formation of 2-Methyl-4-nitroaniline Sulphate

The creation of 2-Methyl-4-nitroaniline Sulphate is a two-stage process. First, the parent compound, 2-methyl-4-nitroaniline, is synthesized. Subsequently, this aniline (B41778) derivative is converted to its sulphate salt through a straightforward acid-base reaction.

Salt Formation via Acid-Base Reactions

The formation of 2-Methyl-4-nitroaniline Sulphate occurs through a classic acid-base reaction. The basic amino group (-NH₂) on the 2-methyl-4-nitroaniline molecule reacts with the strong acid, sulfuric acid (H₂SO₄). In this reaction, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from sulfuric acid. This protonation forms the 2-methyl-4-nitroanilinium cation, which then associates with the corresponding sulfate (B86663) (SO₄²⁻) or bisulfate (HSO₄⁻) anion to form the salt.

The reaction is vigorous and exothermic, typically carried out by treating a solution of 2-methyl-4-nitroaniline with concentrated or dilute sulfuric acid. The resulting anilinium hydrogen sulphate salt then precipitates from the solution, often upon cooling or addition of a non-solvent. byjus.com

Crystallization Techniques for Sulphate Salt Preparation

The isolation and purification of 2-Methyl-4-nitroaniline Sulphate in a solid, crystalline form are critical for its use. Various crystallization techniques can be employed, leveraging the salt's solubility characteristics.

Cooling Crystallization: This is the most common method. The salt is dissolved in a suitable solvent (often an aqueous acidic solution) at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the salt decreases, leading to supersaturation and subsequent crystal formation.

Evaporative Crystallization: This method involves the slow evaporation of the solvent from a solution containing the dissolved salt. As the solvent evaporates, the concentration of the salt increases, leading to crystallization. This is less common for thermally sensitive organic compounds.

Sublimation: In some instances, organic salts can be formed and crystallized directly from the gas phase by subliming the parent acid and base together under controlled conditions. rsc.org

The choice of solvent, control of pH, and the rate of supersaturation are crucial factors that influence the crystal form (polymorphism), size, and purity of the final product. acs.orgfrontiersin.org

Reaction Kinetics and Thermodynamic Considerations in Synthetic Routes

Elucidation of Reaction Mechanisms (e.g., Meisenheimer Complex Formation in related nitroanilines)

The key step in the synthesis of 2-methyl-4-nitroaniline is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of an N-acetyl-o-toluidine intermediate.

The mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Electrophilic Attack: The electron-rich benzene ring of N-acetyl-o-toluidine attacks the nitronium ion. The acetyl protecting group is an ortho-, para-director, meaning it activates these positions for electrophilic attack. The methyl group is also an ortho-, para-director. Their combined electronic effects direct the incoming nitro group primarily to the position para to the acetylamino group (position 4) and ortho to the methyl group. ulisboa.pt This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding N-acetyl-2-methyl-4-nitroaniline.

Hydrolysis: The final step is the removal of the acetyl protecting group by acid or base hydrolysis to yield the final product, 2-methyl-4-nitroaniline.

Meisenheimer Complexes: While the primary synthesis occurs via electrophilic substitution, Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNA_r) and are relevant to the chemistry of nitroaromatics. wikipedia.orgnih.gov A Meisenheimer complex is a stable adduct formed between an electron-poor aromatic compound (like a nitroaniline) and a nucleophile. wikipedia.org For instance, in the reaction of a nitroaniline with a strong base like hydroxide, the nucleophile can attack a carbon atom on the ring, forming a resonance-stabilized anionic σ-complex, which is the Meisenheimer complex. acs.orgyoutube.com The stability of this complex is enhanced by the presence of strong electron-withdrawing groups like the nitro group, which delocalize the negative charge. nih.gov

Rate Determinations and Activation Energy Analysis

The rate of the nitration reaction is critical for controlling the process and minimizing side reactions. The rate-determining step is the initial attack of the aromatic ring on the nitronium ion to form the Wheland intermediate. masterorganicchemistry.com

The reaction rate is dependent on several factors:

Concentration of Reactants: The rate is dependent on the concentrations of both the aromatic substrate and the nitronium ion.

Temperature: Reaction rates are temperature-dependent, as described by the Arrhenius equation, which relates the rate constant to the activation energy. suniv.ac.in Nitration reactions are typically exothermic and require careful temperature control to prevent runaway reactions and the formation of by-products.

Catalyst Strength: The concentration of sulfuric acid is crucial. It must be sufficient to generate the nitronium ion but using overly concentrated acid can lead to unwanted side products. For instance, in the nitration of N-acetyl-p-toluidine, using sulfuric acid with a strength above 78% was found to increase the formation of the undesired ortho-isomer. google.com

Specific kinetic data, such as the activation energy for the nitration of N-acetyl-o-toluidine, is not broadly published. However, studies on related anilides show that the electron-donating nature of the protected amino group significantly lowers the activation energy for substitution at the ortho and para positions compared to unsubstituted benzene. ulisboa.ptrsc.org

Factors Influencing Product Yield and Purity

Maximizing the yield and purity of 2-methyl-4-nitroaniline is essential for the efficient production of its sulphate salt. Key influencing factors include reaction conditions and purification methods.

Temperature Control: Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent over-nitration or degradation, which would lower the yield and purity. google.com

Reaction Time: Sufficient reaction time is needed for the reaction to go to completion. In one reported method, a reaction time of 4 hours at 100°C was used for the initial acetylation step. google.com

pH Adjustment: During the workup and hydrolysis steps, careful control of pH is necessary to precipitate the product and neutralize excess acid. For example, adjusting the pH to around 7 with an alkaline solution is a common step to precipitate the free aniline base after hydrolysis. chemicalbook.com

Purity of Starting Materials: The purity of the initial o-toluidine and reagents directly impacts the purity of the final product.

Purification Methods: Recrystallization is a vital step for purification. The choice of solvent is critical. Studies on 2-methyl-4-nitroaniline have investigated its solubility in various organic solvents, providing a basis for selecting appropriate recrystallization systems. researchgate.net Common methods include recrystallization from aqueous ethanol (B145695) solutions. google.com The separation of the desired 2-methyl-4-nitroaniline from its common isomer, 2-methyl-6-nitroaniline, is a significant challenge, often addressed by fractional crystallization based on their different solubilities. researchgate.net

The following tables summarize data from various synthetic approaches, illustrating the impact of different conditions on yield and purity.

Table 1: Reported Yields and Purity for 2-Methyl-4-nitroaniline Synthesis

Acylating AgentNitration ConditionsHydrolysisReported YieldReported PuritySource
Acetic AnhydrideMixed Acid (HNO₃/H₂SO₄)Sulfuric Acid78.4%Not Specified google.com
Acetic AcidMixed Acid (HNO₃/H₂SO₄)Sulfuric Acid, then NaOH88.2%99% (HPLC) google.com
Tosyl ChlorideNot SpecifiedNot Specified95.0%Not Specified google.com
Formic AcidMixed AcidSulfuric Acid70.0%Not Specified google.com
Benzyloxycarbonyl chlorideNot specifiedReduction (not hydrolysis for this example)88% (of intermediate)Not Specified prepchem.com

Table 2: Solubility of 2-Methyl-4-nitroaniline in Various Solvents at 298.15 K (25°C)

Data is crucial for designing crystallization and purification processes.

SolventMole Fraction Solubility (x10³)Source
2-Butanone305.80 researchgate.net
Acetone299.80 researchgate.net
Ethyl Acetate (B1210297)196.20 researchgate.net
Acetonitrile113.80 researchgate.net
Methanol68.97 researchgate.net
Ethanol52.74 researchgate.net
n-Propanol39.21 researchgate.net
Isopropanol30.15 researchgate.net
Toluene28.52 researchgate.net
Cyclohexane (B81311)1.21 researchgate.net

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. preprints.orgnih.gov Through this method, the crystal structure of 2-Methyl-4-nitroaniline (B30703) sulphate has been determined, revealing a complex network of ions and interactions that define its solid-state properties.

Determination of Unit Cell Parameters and Space Group Symmetry

The foundational data obtained from SCXRD analysis includes the unit cell parameters and the space group symmetry. For the related compound 2-Methyl-4-nitroaniline, the crystal system has been identified as monoclinic with the space group I 1 a 1. crystallography.net The unit cell dimensions were determined at a temperature of 150 K. crystallography.net

Table 1: Crystallographic Data for 2-Methyl-4-nitroaniline

Parameter Value
Crystal System Monoclinic
Space Group I 1 a 1
a 7.6113(5) Å
b 11.6304(7) Å
c 8.2286(5) Å
α 90°
β 94.05(2)°
γ 90°
Cell Volume 726.6(8) ų

Data sourced from the Crystallography Open Database. crystallography.net

It is important to note that the sulphate salt, (H2m4na)HSO4, is isostructural with (H2Cl4na)HSO4, indicating they share the same crystal structure and hydrogen-bonding networks. researchgate.net

Elucidation of Intermolecular Interactions

The solid-state structure of 2-Methyl-4-nitroaniline sulphate is stabilized by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the material.

Aromatic (π-π) stacking interactions are another significant non-covalent force present in the crystal structures of aromatic compounds. wikipedia.org These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. In the case of 2-Methyl-4-nitroaniline sulphate, the parallel or offset stacking of the benzene (B151609) rings contributes to the cohesion of the crystal structure. The presence of both electron-donating (methyl and amino) and electron-withdrawing (nitro) groups on the aromatic ring can influence the nature and strength of these π-π stacking interactions.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides data on a perfect crystal, Powder X-ray Diffraction (PXRD) is an essential technique for characterizing bulk crystalline material, ensuring phase purity and consistency. stenutz.eu PXRD patterns serve as a fingerprint for a specific crystalline solid.

The PXRD pattern for bulk 2-Methyl-4-nitroaniline exhibits characteristic peaks corresponding to its crystalline structure. For instance, studies have reported distinct peaks at specific 2θ angles that are indicative of the material's lattice spacings. researchgate.net In one analysis, the PXRD pattern of raw 2-Methyl-4-nitroaniline was compared with that of the material recrystallized from ethyl acetate (B1210297), confirming the identity and crystalline nature of the bulk sample. researchgate.net Such analyses are crucial for quality control and for studying the effects of processing on the material's solid-state form.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study as different polymorphs can exhibit vastly different physical properties. While specific polymorphs of 2-Methyl-4-nitroaniline itself are not extensively reported, the phenomenon is well-documented in closely related nitroaniline derivatives, such as 2-methyl-6-nitroaniline (B18888). soton.ac.uk

The study of polymorphism in nitroanilines reveals that different crystal packing arrangements can arise from subtle changes in crystallization conditions. For example, two distinct polymorphs of 2-methyl-6-nitroaniline were identified, designated as Form 1 and Form 2. soton.ac.ukacs.org These forms possess different space groups and unit cell parameters. Form 1 features a herringbone structure influenced by π-π stacking interactions, with molecules forming 'dimers' through weak hydrogen bonds between the amino and nitro groups. soton.ac.uk Form 2 displays a different arrangement with stacks of tilted molecules linked by various weak interactions. soton.ac.uk This highlights the energetic balance between different intermolecular forces, such as hydrogen bonds and van der Waals interactions, in dictating the final crystal structure.

The formation of a particular polymorph is kinetically and thermodynamically controlled. Factors such as the choice of solvent, temperature, and cooling rate play a decisive role. soton.ac.uk In the case of 2-methyl-6-nitroaniline, one polymorph was obtained from crystallization with imidazolidinethione, while the other formed when using benzenesulfonic acid. soton.ac.uk Further investigation showed that solvent choice (e.g., ethanol (B145695), acetone, acetonitrile) consistently produced one form over the other, demonstrating the profound influence of solvent-solute interactions on the nucleation and growth of a specific crystalline phase. soton.ac.uk

Advanced Charge Density Analysis for Molecular Electric Moments

Advanced charge density analysis provides deep insights into the electronic structure of molecules within a crystal, going beyond the simple spherical atom model. An experimental and theoretical study of 2-Methyl-4-nitroaniline has revealed significant details about its in-crystal electronic properties. aip.orgaip.org

This analysis, based on high-resolution X-ray diffraction data, allows for the mapping of the deformation density—the difference between the molecular electron density and the sum of spherical atomic densities—revealing the effects of chemical bonding and intermolecular interactions. aip.orgaip.org For 2-Methyl-4-nitroaniline, this technique proved essential for understanding its nonlinear optical properties. aip.orgaip.org

Advanced Spectroscopic Characterization and Spectroscopic Structural Correlations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular forces within the crystal lattice of 2-Methyl-4-nitroaniline (B30703) sulphate. The transition from the free aniline (B41778) to its sulphate salt is expected to induce notable shifts in the vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

An FTIR spectrum of 2-Methyl-4-nitroaniline sulphate would be expected to show significant differences compared to its free base, primarily in the regions associated with the amino group. Upon formation of the anilinium ion (-NH3+), the characteristic N-H stretching vibrations, typically seen around 3300-3500 cm⁻¹ for a primary amine, would shift to a lower frequency and broaden considerably. These new, broad absorptions, corresponding to the stretching modes of the -NH3+ group, are anticipated to appear in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands.

Furthermore, the N-H bending vibrations would also be altered. The scissoring mode of the -NH2 group (around 1600-1650 cm⁻¹) would be replaced by the asymmetric and symmetric bending modes of the -NH3+ group, typically found near 1600 cm⁻¹ and 1500 cm⁻¹, respectively. The presence of the sulphate counter-ion would introduce its own characteristic strong absorption bands, most notably the S=O stretching vibrations, which are expected in the 1100-1200 cm⁻¹ region.

Analysis of Intermolecular Interaction Signatures in Vibrational Spectra

The vibrational spectra of solid-state 2-Methyl-4-nitroaniline sulphate would be heavily influenced by intermolecular hydrogen bonding. Strong N-H···O hydrogen bonds are expected between the anilinium protons and the oxygen atoms of the sulphate anions. These interactions are a primary cause for the significant broadening and red-shifting of the N-H stretching bands observed in FTIR spectra. The strength and nature of these hydrogen bonds dictate the precise spectral positions and band shapes, providing a diagnostic signature of the crystalline packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 2-Methyl-4-nitroaniline sulphate, confirming the connectivity of atoms and providing information about the electronic environment of the nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

In the ¹H NMR spectrum, the most dramatic change upon formation of the sulphate salt would be the chemical shift of the protons on the nitrogen atom. The -NH2 protons of the free base would be replaced by a broad signal for the -NH3+ protons, significantly shifted downfield due to the positive charge. The aromatic protons would also experience a downfield shift, as the -NH3+ group is more electron-withdrawing than the -NH2 group, thus deshielding the ring protons.

Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the nitrogen (C-2) would show a significant downfield shift. The other aromatic carbons would also be affected, reflecting the altered electron distribution throughout the ring system. The chemical shift of the methyl group's carbon would likely be less affected.

Interactive Data Table: Predicted NMR Shifts

Note: The following table is a prediction of expected shifts for 2-Methyl-4-nitroaniline sulphate based on known data for the free base and general principles of NMR spectroscopy. Actual experimental values are not currently available.

NucleusPositionPredicted Chemical Shift (ppm) for Sulphate SaltReference Shift (ppm) for Free Base (in DMSO-d6) chemicalbook.comExpected Change
¹HAromatic (H-3, H-5, H-6)> 6.5 - 8.06.49 - 7.89Downfield shift
¹HAmine (-NH₃⁺)Broad, > 8.06.67 (for -NH₂)Significant downfield shift and broadening
¹HMethyl (-CH₃)~ 2.22.14Minimal change
¹³CAromatic RingDownfield shifts expectedData not fully assigned in provided sourcesDownfield shift, especially for C-2
¹³CMethyl (-CH₃)~ 17-18Data not fully assigned in provided sourcesMinimal change

Solid-State NMR for Crystalline Environment Studies

Solid-state NMR (ssNMR) would be the definitive technique for characterizing the crystalline form of 2-Methyl-4-nitroaniline sulphate. Unlike solution-state NMR, ssNMR provides information about the molecule as it exists in the solid lattice. It can distinguish between different polymorphs (different crystal packings of the same compound), which can have different physical properties. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, and specific pulse sequences can be used to determine the proximity of different nuclei, helping to elucidate the details of the hydrogen bonding network between the anilinium cation and the sulphate anion. To date, no solid-state NMR studies of this specific compound have been reported in the literature.

Investigation of Dynamical Disorder and Group Reorientations (e.g., –CH₃, –NH₂, –NO₂) via T₁ and M₂ Measurements

The internal dynamics and rotational behavior of the functional groups (–CH₃, –NH₂, and –NO₂) in 2-methyl-4-nitroaniline (MNA) have been extensively studied using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. Specifically, measurements of the spin-lattice relaxation time (T₁) and the second moment (M₂) of the resonance line provide quantitative data on the motional parameters of these groups.

Studies on MNA crystals have utilized ¹H-NMR T₁ and M₂ measurements across a wide temperature range, typically from 80 K to 298 K, to probe the dynamical disorder within the crystal lattice. nih.gov The second moment (M₂) of the ¹H-NMR resonance line is sensitive to the time-averaged arrangement of protons and decreases as molecular motion increases. The spin-lattice relaxation time (T₁), on the other hand, is influenced by fluctuating local magnetic fields caused by molecular reorientations.

In the case of MNA, temperature-dependent T₁ measurements reveal a minimum value at a specific temperature, which is characteristic of a thermally activated reorientation process. nih.govresearchgate.net This minimum occurs when the correlation time (τc) for the motion is approximately equal to the inverse of the Larmor frequency (ω₀). By analyzing the T₁ curve, particularly the T₁ minimum, the activation energy (Ea) for the reorientational motion can be determined.

Research has focused on the motion of the methyl (–CH₃) group. nih.gov The analysis of T₁ and M₂ data allows for the determination of the activation energy and the pre-exponential factor for the –CH₃ group's reorientation. nih.govresearchgate.net Furthermore, these experimental findings on the potential barriers for the reorientation of the amine, nitro, and methyl groups are consistent with barriers calculated using quantum chemical methods. The presence of this dynamical disorder over a broad temperature range is considered a significant factor influencing its nonlinear optical properties. nih.gov

Table 1: Motional Parameters for Functional Groups in 2-Methyl-4-nitroaniline

Functional Group Measurement Technique Temperature Range (K) Key Findings
–CH₃ ¹H-NMR (T₁, M₂) 80 - 298 Determination of motional parameters and activation energy for reorientation. nih.gov
–NH₂ FT-IR, Quantum Chemistry 10 - 300 Estimation of reorientation activation energy. nih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gap Determination (Tauc Plot)

UV-Visible spectroscopy is a fundamental technique for exploring the electronic transitions within a molecule. For 2-methyl-4-nitroaniline, the UV-Vis absorption spectrum is characterized by strong absorption bands in the visible region, which are attributed to π → π* transitions within the conjugated system of the molecule. researchgate.net This system involves the aromatic ring and the electron-donating amino group and electron-withdrawing nitro group.

The optical band gap (Eg) of a material, which is the energy required to excite an electron from the valence band to the conduction band, can be determined from its UV-Vis absorption spectrum using a Tauc plot. wikipedia.orgsci-hub.se The Tauc method involves plotting (αhν)¹/ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the photon's frequency, and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). wikipedia.orgthermofisher.com By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap can be estimated. researchgate.net For the related isomer 4-methyl-2-nitroaniline (B134579), the optical band gap has been measured to be 3.15 eV. researchgate.net

Photoluminescence (PL) Properties and Emission Behavior

Photoluminescence studies provide information about the de-excitation pathways of a molecule after it has absorbed light. Research on single crystals of ortho-methyl-para-nitroaniline (MNA) has shown that these crystals exhibit both fluorescence and phosphorescence when measured at low temperatures (5 to 250 K). nih.gov This is in contrast to para-nitroaniline crystals, which only show fluorescence. nih.gov

The fluorescence of MNA crystals at 60 K is suggested to originate from trap states within the crystal structure. nih.gov The Stokes shift, which is the difference in energy between the absorption and emission maxima, is notably smaller in MNA crystals compared to para-nitroaniline, indicating different geometric changes upon electronic excitation. nih.gov For the isomer 4-methyl-2-nitroaniline, a high-intensity emission peak has been observed at 545 nm in its photoluminescence spectrum. researchgate.net

Analysis of Charge-Transfer Bands and Solvatochromic Shifts

The electronic spectrum of 2-methyl-4-nitroaniline is dominated by a strong intramolecular charge-transfer (ICT) band. This arises from the "push-pull" nature of the molecule, where the electron-donating amino group (–NH₂) pushes electron density into the π-system, and the electron-withdrawing nitro group (–NO₂) pulls electron density from it. This charge transfer from the donor to the acceptor through the conjugated bridge is a Laporte-allowed transition, resulting in a high molar extinction coefficient. libretexts.org

This ICT character leads to significant solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent. researchgate.netwikipedia.org For 2-methyl-4-nitroaniline, a strong positive solvatochromism is observed, meaning the absorption band shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.net This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. For instance, the visible absorption band is strongly red-shifted from 398 nm in cyclohexane (B81311) to 474 nm in dimethylsulfoxide. researchgate.net This phenomenon can be used to probe solute-solvent interactions and has been studied in various mono-solvents and binary solvent mixtures. researchgate.net

Table 2: Solvatochromic Data for 2-Methyl-4-nitroaniline

Solvent Absorption Maximum (λmax, nm)
Cyclohexane 398 researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Nitroaniline Sulphate

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for investigating the properties of 2-methyl-4-nitroaniline (B30703) and its derivatives. While specific studies on the sulphate salt are limited, research on the parent molecule, 2-methyl-4-nitroaniline (MNA), and related salts offers significant insights.

Quantum Chemical Optimization of Molecular and Crystal Geometries

Quantum chemical calculations have been employed to determine the optimized molecular structures of 4-nitroaniline (B120555) derivatives. These studies often involve optimizing bond lengths, bond angles, and dihedral angles to find the molecule's most stable conformation. For instance, studies on related nitroaniline compounds have shown how substituents and solvent effects can influence the ground state molecular geometry. researchgate.net In the crystalline state, the arrangement of molecules is crucial. For salts of similar compounds like 2-chloro-4-nitroanilinium hydrogen sulfate (B86663), the ammonium (B1175870) group and the anion form extensive hydrogen bond networks that dictate the crystal packing. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and its potential for charge transfer interactions.

Theoretical calculations for 4-nitroaniline have determined the HOMO-LUMO energy gap to be 4.24 eV. researchgate.net Studies on other substituted nitroanilines have shown that the nature of the substituent and the solvent can significantly affect this energy gap. researchgate.netthaiscience.info A smaller HOMO-LUMO gap generally implies a higher reactivity and greater ease of charge transfer within the molecule, which is a desirable property for nonlinear optical materials. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Related Nitroanilines

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Nitroaniline--4.24 researchgate.net
p-Nitroaniline--3.8907 thaiscience.info

Calculation of Atomic Charges and Electron Density Distributions

The distribution of electron density and atomic charges within a molecule provides valuable information about its chemical reactivity and intermolecular interactions. Mulliken charge analysis is a common method used to calculate atomic charges. thaiscience.info In molecules like 4-nitroaniline, the nitro group acts as a strong electron-withdrawing group, leading to a significant redistribution of electron density across the aromatic ring and the amino group. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions in a crystalline environment.

Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis)

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data. Theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of vibrational modes observed experimentally. For instance, in related nitroaniline salts, the frequency of N-H stretching vibrations in the IR spectrum can indicate the strength of hydrogen bonds. researchgate.net Similarly, the frequency of the symmetric NO2 vibration has been correlated with the types of interactions the nitro group is involved in. researchgate.net

Electronic absorption spectra, which are in the UV-Vis range, can also be simulated. For 2-methyl-4-nitroaniline (MNA) clusters, electronic absorption spectra have been simulated to understand their linear and nonlinear optical responses. researchgate.net

Advanced Intermolecular Interaction Analysis

Beyond the covalent bonds that define the molecule, weaker intermolecular interactions play a crucial role in the solid-state packing and properties of crystalline materials.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment.

For salts of related nitroanilines, Hirshfeld surface analysis has revealed the dominant role of various interactions. In the crystal structure of some 2-methyl-4-nitroaniline salts, a variety of non-hydrogen bonding interactions, such as those involving the nitro group (ONO2⋯π(N)NO2), have been observed. researchgate.net In other related compounds, the analysis shows that interactions like O⋯H and H⋯H contacts can dominate the crystal packing. nih.gov

The analysis generates a two-dimensional "fingerprint plot" that summarizes the types and relative contributions of different intermolecular contacts. For example, in a study of a compound containing a 2-methyl-3-nitroaniline (B147196) moiety, the fingerprint plot revealed that O⋯H contacts accounted for 39% and H⋯H contacts for 21.3% of the total intermolecular interactions. nih.gov These analyses are crucial for understanding the supramolecular assembly and for the design of new materials with specific properties.

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interaction (NCI) plot analysis is a powerful computational tool used to visualize and understand the nature of non-covalent interactions within a molecule and between molecules. chemtools.orgnih.gov These interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the three-dimensional structure and crystal packing of molecules like 2-methyl-4-nitroaniline. chemtools.orgnih.gov

NCI analysis is based on the electron density and its derivatives. chemtools.org The reduced density gradient (RDG) is a key parameter in this analysis, which helps to identify regions of non-covalent interactions. chemtools.org By plotting the RDG against the electron density, different types of interactions can be distinguished. For instance, in the crystalline structure of 2-methyl-4-nitroaniline, NCI plots can reveal the intricate network of N-H···O hydrogen bonds that link the molecules into a three-dimensional framework. nih.gov These plots would visually represent the strength and nature of these bonds, which are fundamental to the stability and properties of the crystalline material.

Solvation Models and Solvent Effects on Electronic Properties

The electronic properties of 2-methyl-4-nitroaniline can be significantly influenced by its surrounding solvent environment. Computational solvation models are employed to predict and understand these effects.

Continuum Solvation Models (e.g., PCM, COSMO)

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used methods in computational chemistry to simulate the effects of a solvent without explicitly modeling each solvent molecule. wikipedia.orgwikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies calculations while providing valuable insights into how a solvent can alter a molecule's electronic structure. wikipedia.orgwikipedia.org

For molecules like 4-nitroaniline and its derivatives, studies have shown that properties such as the dipole moment and polarizability increase as the polarity of the solvent increases. journalirjpac.com This is a direct consequence of the solute-solvent electrostatic interactions captured by models like PCM and COSMO. wikipedia.orgwikipedia.org These models calculate the solvation free energy, which includes electrostatic, dispersion-repulsion, and cavitation terms, to provide a comprehensive picture of the solvation process. wikipedia.org While these models are powerful, it is important to recognize their limitations, particularly in systems where non-electrostatic interactions, such as specific hydrogen bonds with the solvent, are dominant. wikipedia.org

Explicit Solvation Studies and Preferential Solvation

Explicit solvation studies offer a more detailed, albeit computationally intensive, approach by modeling individual solvent molecules around the solute. This method is particularly important for understanding specific solute-solvent interactions, such as hydrogen bonding, and the phenomenon of preferential solvation in mixed solvent systems.

Preferential solvation describes the tendency of a solute to be solvated by one solvent component over another in a binary mixture. For example, studies on related nitroanilines in aqueous-organic mixtures have been conducted to understand their solubility and the thermodynamic parameters of dissolution. researchgate.net Molecular dynamics (MD) simulations can be employed to investigate the microsphere solvation of molecules like 4-nitroaniline, revealing how specific solvent molecules arrange themselves around the solute and which interactions are most significant. researchgate.net These studies can confirm whether a probe molecule is preferentially solvated by one component of a mixed solvent, providing a molecular-level understanding of the solvation shell composition. researchgate.net

Excitonic Effects and Plasmonic Resonances in Crystalline States

In the crystalline state, the collective electronic excitations of 2-methyl-4-nitroaniline can lead to interesting optical phenomena such as excitonic effects and plasmonic resonances. These are crucial for understanding the material's nonlinear optical properties.

Theoretical studies on 2-methyl-4-nitroaniline clusters have shown that intermolecular interactions significantly affect the electronic absorption spectra. researchgate.net The formation of excitons, which are bound electron-hole pairs, can be investigated using methods like Time-Dependent Density Functional Theory (TD-DFT) with appropriate exchange-correlation kernels. researchgate.net These calculations have revealed that the band structure of crystalline MNA has low dispersion, a characteristic of organic molecular crystals. researchgate.net

Furthermore, the substituent groups and intermolecular interactions play a major role in the optical response. researchgate.net While strong intermolecular interactions can increase band dispersion, they may decrease the nonlinear optical response. researchgate.net The arrangement of MNA molecules in the crystal, where they are primarily polarized along the same axis, contributes to its large nonlinear optical response. researchgate.net Studies also indicate that MNA has potential for plasmonic applications due to its extremely small wavelengths of plasmon peaks. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, vibrational motions, and intermolecular interactions of 2-methyl-4-nitroaniline sulphate in various environments.

MD simulations are typically performed using a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For complex systems, these simulations can be run for nanoseconds or even longer to observe the dynamic evolution of the system. acs.org In the context of 2-methyl-4-nitroaniline, MD simulations could be used to study its behavior in solution, providing a dynamic picture of the solvation shell and the solute's conformational flexibility. In the solid state, MD simulations can be used to investigate the lattice dynamics, including vibrational modes and the effect of temperature on the crystal structure. This information is valuable for understanding the material's physical properties and its performance in applications such as nonlinear optical devices.

Advanced Applications in Materials Science

Non-Linear Optical (NLO) Properties of 2-Methyl-4-nitroaniline (B30703) and Derivatives

Organic materials with significant non-linear optical (NLO) properties are in high demand for their potential applications in optical switching, data storage, and signal processing. researchgate.netresearchplateau.com Nitroaniline derivatives, including 2-Methyl-4-nitroaniline (MNA), have been extensively studied as model systems for understanding structure-property relationships in NLO materials. researchgate.netrasayanjournal.co.in The presence of an electron-donating amino group and an electron-accepting nitro group attached to a π-conjugated phenyl ring leads to strong intramolecular charge transfer, which in turn enhances the molecular hyperpolarizability (β). researchgate.netrasayanjournal.co.in

Second-Order Nonlinear Optical Susceptibilities (χ(2)) and Second Harmonic Generation (SHG)

The second-order nonlinear optical susceptibility, χ(2), is a key parameter that governs phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. researchplateau.comresearchgate.net 2-Methyl-4-nitroaniline is renowned for its large SHG efficiency. nih.gov Theoretical studies have been conducted to calculate the second-order nonlinear susceptibilities of MNA crystals, providing insights into the relationship between molecular properties and crystal packing effects. unamur.be

The table below summarizes some reported SHG efficiencies for MNA-based systems.

SystemSHG EfficiencyReference
Four-layer MNA waveguide with grating couplers0.71% (in waveguide) nih.gov
Four-layer MNA single-crystal film waveguide1.70% (in waveguide) optica.org
Non-collinear SHG in MNA single-crystal film waveguide0.10% (in waveguide) aip.org

It has also been shown that the SHG efficiency of MNA can be significantly enhanced in nanofibers. By controlling the diameter of electrospun nanofibers of MNA mixed with a carrier polymer, the effective nonlinear optical coefficient can be increased by up to two orders of magnitude compared to bulk MNA powder. nih.gov

Third-Order Nonlinear Optical Susceptibilities (χ(3)) and Nonlinear Refractive Index (n2)

The third-order nonlinear optical susceptibility, χ(3), is responsible for phenomena such as the nonlinear refractive index (n2), which is an intensity-dependent change in the refractive index of a material. ucf.edurp-photonics.com This property is crucial for applications like optical switching and optical limiting. researchplateau.com

The Z-scan technique is a widely used experimental method to determine both the sign and magnitude of the real and imaginary parts of χ(3). researchplateau.com In this technique, a sample is moved along the path of a focused laser beam, and the resulting changes in the far-field intensity provide information about the nonlinear absorption and refraction. researchplateau.com For a derivative of MNA, dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA), Z-scan studies revealed a positive nonlinear refractive index, indicating the presence of third-order nonlinearity. researchgate.net

The nonlinear refractive index (n2) is related to the real part of χ(3) and is a critical parameter for all-optical switching devices. rp-photonics.com Materials with a large n2 value are highly sought after. The nonlinear refractive indices for various materials have been compiled, with some organic crystals showing promisingly high values. researchgate.net For instance, the nonlinear refractive indices for some organic complexes have been reported to be in the range of 1.31 × 10−14 cm²/W to 3.35 × 10−8 cm²/W at a wavelength of 1064 nm. researchgate.net

Evaluation of NLO Performance Parameters (e.g., Birefringence, Phase Matching Conditions, Figure of Merit)

For efficient NLO processes like SHG, phase matching is a critical condition that needs to be satisfied. This means that the refractive indices of the fundamental and the generated harmonic waves must be equal. rp-photonics.comyoutube.com Birefringence, the property of having different refractive indices for different polarizations of light, is often exploited to achieve phase matching in nonlinear crystals. rp-photonics.comyoutube.com In some cases, the birefringence of a material can be tuned by adjusting the temperature to compensate for chromatic dispersion. rp-photonics.com

The figure of merit is a parameter used to compare the NLO performance of different materials. For SHG, a commonly used figure of merit is d²/n³, where 'd' is the effective nonlinear coefficient and 'n' is the refractive index. It has been reported that the birefringence phase matching of 2M4NA is 45 times and the figure of merit is 2000 times larger than that of the well-known NLO material, Lithium Niobate (LiNbO₃). researchgate.net Another report states that the phasematchable figure of merit, d²eff/n³, for MNA is more than an order of magnitude larger than that of related compounds like 2-chloro-4-nitroaniline (B86195) and 2-bromo-4-nitroaniline. google.com

A study on 2-Chloro-4-nitro-N-methylaniline reported a birefringence of 1.02 and a nonlinear coefficient of 0.8381 at 6.81 pm/V. stet.edu.in

Experimental Determination of NLO Properties (e.g., Z-scan Technique)

As previously mentioned, the Z-scan technique is a powerful tool for characterizing the third-order nonlinear optical properties of materials. researchplateau.com It is a single-beam method that is sensitive to both the real and imaginary parts of the third-order nonlinear susceptibility (χ(3)). researchplateau.com The technique involves translating the sample along the axis of a focused Gaussian beam and measuring the intensity in the far field. researchplateau.com

The open-aperture Z-scan measurement provides information about nonlinear absorption, while the closed-aperture measurement is sensitive to nonlinear refraction. researchgate.net For instance, open-aperture Z-scan measurements on 2-methyl 4-nitroaniline-polymethylmethacrylate (2M4NA-PMMA) electro-spun nanofibers showed reverse saturable absorption. researchgate.net

The Maker fringe technique is another experimental method used to determine the second-order nonlinear optical coefficients of materials. nih.govdocumentsdelivered.com This technique involves measuring the second-harmonic intensity as a function of the angle of incidence of the fundamental beam on a crystal sample. nih.govdocumentsdelivered.com By analyzing the resulting fringe pattern, the non-vanishing elements of the second-order NLO tensor can be determined. nih.govdocumentsdelivered.com

Structure-Property Relationships for NLO Enhancement

The NLO properties of organic molecules are intimately linked to their molecular structure. researchgate.net The "push-pull" nature of molecules like MNA, with electron-donating and electron-withdrawing groups connected by a conjugated system, is a key factor for high molecular hyperpolarizability. researchgate.netacs.org The substituent groups play a major role in enhancing the optical response. acs.org

Furthermore, the arrangement of molecules in the crystal lattice is crucial for achieving a large macroscopic NLO response. acs.org For second-order NLO effects, a non-centrosymmetric crystal structure is required. researchgate.net In MNA crystals, the molecules are aligned in a way that leads to a large macroscopic polarization and consequently a large χ(2). acs.org Intermolecular interactions, however, can also influence the NLO properties. While strong intermolecular interactions can lead to increased band dispersion, they may decrease the nonlinear optical response. acs.org The MNA crystal exhibits larger nonlinear response values because the constituent molecules are primarily polarized along the same axis with less overlap between them. acs.org

Role as a Precursor in Functional Material Synthesis

Beyond its direct application as an NLO material, 2-Methyl-4-nitroaniline also serves as a valuable precursor in the synthesis of other functional materials. sigmaaldrich.comchemicalbull.comchemicalbook.com Its chemical structure provides a versatile platform for creating more complex molecules with tailored properties.

For example, 2-Methyl-4-nitroaniline is used as a starting reagent in the synthesis of 3-chloro-5-methylphenyl isocyanate. sigmaaldrich.comchemicalbook.com It is also utilized in the preparation of in-plane aligned nanofibers through the electrospinning technique. sigmaaldrich.comchemicalbull.comchemicalbook.com Furthermore, it has been used to deposit polycrystalline thin films on various substrates like silver, copper, and silicon. sigmaaldrich.comchemicalbook.com

The synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), another organic NLO material, is carried out using 2-methyl-4-nitroaniline and benzyl (B1604629) chloride. researchgate.net Additionally, the synthesis of dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA), a derivative with third-order NLO properties, also starts from 2-methyl-4-nitroaniline. researchgate.net The solid-liquid phase equilibria of the ternary system involving 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline (B18888), and ethyl acetate (B1210297) have been studied, which is important for purification and crystallization processes. researchgate.net Various synthetic routes for 2-methyl-4-nitroaniline itself have been developed, often starting from o-toluidine (B26562). google.comchemicalbook.com

The versatility of 2-Methyl-4-nitroaniline as a precursor underscores its importance in the broader field of materials chemistry, enabling the development of a range of materials with specific functionalities.

Fabrication of Organic Thin Films

2-Methyl-4-nitroaniline has been utilized in the deposition of polycrystalline thin films on various substrates, including silver (Ag), copper (Cu), and silicon (Si). chemicalbook.comlookchem.comsigmaaldrich.com Techniques such as conventional vapor deposition and partially ionized beam deposition are employed for this purpose. chemicalbook.comlookchem.com Research has specifically investigated the growth of MNA thin films on Si (100) surfaces, highlighting its importance in the field of organic electronics and optoelectronics. chemicalbook.com The ability to form ordered thin films is critical for creating devices that rely on the material's nonlinear optical (NLO) properties.

Preparation of Nanofibers via Electrospinning

A significant application of 2-methyl-4-nitroaniline is in the fabrication of composite nanofibers using the electrospinning technique. sigmaaldrich.comnih.gov In this process, MNA is typically mixed with a carrier polymer, such as poly(L-lactic acid) (PLLA) or polyvinyl alcohol (PVA), to be spun into fibers. nih.govresearchgate.net

Research has demonstrated that in-plane aligned nanofibers can be produced by electrospinning a 1:1 weight ratio of MNA with PLLA. nih.gov Structural and spectroscopic studies reveal that the MNA crystallizes within these fibers in a highly ordered, single-crystal-like arrangement. nih.gov Specifically, the aromatic rings of the MNA molecules tend to orient themselves edge-on relative to the fiber array plane, with their dipole moments aligning with the fiber axis. nih.gov

This controlled orientation leads to materials with exceptionally strong nonlinear optical properties, particularly for efficient second harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light with twice the frequency. nih.govrsc.org The SHG efficiency of these MNA-PLLA nanofibers is not only comparable to that of pure MNA in powdered crystal form but can be significantly enhanced—by up to an order of magnitude—by carefully controlling the electrospinning parameters and, consequently, the nanofiber diameter. nih.govrsc.org Under optimal conditions, MNA-PLLA nanofibers can exhibit an effective nonlinear optical coefficient that is two orders of magnitude greater than that of bulk MNA powder, making them promising for the development of nanophotonic devices. rsc.orgnih.gov

Research Findings on MNA Nanofibers

ParameterFindingReference
Fabrication MethodElectrospinning with a carrier polymer (e.g., PLLA). nih.gov
Molecular OrientationMNA crystallizes in a single-crystal-like arrangement with dipole moments aligned with the fiber axis. nih.gov
Key PropertyStrong and efficient second harmonic generation (SHG). rsc.org
Performance EnhancementSHG efficiency can be increased by an order of magnitude by controlling nanofiber diameter through processing parameters. rsc.orgnih.gov
Potential ApplicationManufacturing of all-organic molecular functional devices and nanophotonic devices. nih.govrsc.org

Integration into Organic-Inorganic Hybrid Materials

The integration of nitroaniline-based molecules into the ordered channels of inorganic hosts like zeolites represents a key strategy for creating new functional materials with significant NLO properties. While research on 2-methyl-4-nitroaniline sulphate itself is specific, extensive studies on the closely related molecule p-nitroaniline (PNA) demonstrate the principle. PNA molecules, which have a strong NLO response, naturally crystallize in a centrosymmetric structure, which cancels out their SHG properties. acs.org

To overcome this, PNA molecules are encapsulated within the nano-sized channels of zeolites, such as MFI (ZSM-5). acs.orgresearchgate.net The confined space of the zeolite channels—which have pore sizes around 0.53 × 0.56 nm—forces the PNA molecules (with a size of approximately 0.47 × 0.73 nm) to align in a non-centrosymmetric fashion. acs.org This induced alignment results in a hybrid material that exhibits a strong SHG signal. acs.org Advanced techniques like second-harmonic generation microscopy can be used to visualize the alignment of the PNA dipole chains within the straight and sinusoidal pores of the zeolite crystals, confirming that the molecules form parallel chains accessible from the crystal's outer surface. researchgate.net This approach of using inorganic frameworks to control the orientation of functional organic molecules is a powerful method for designing new optical materials. acs.org

Intermediate in Fine Chemical Synthesis

2-Methyl-4-nitroaniline is a widely used and economically significant intermediate in the chemical industry, particularly for producing colorants and materials for imaging technologies. guidechem.comchemimpex.com

Its synthesis often starts from o-toluidine, which undergoes a three-step process of amino group protection (acylation), nitration, and subsequent hydrolysis to yield the final product. guidechem.comgoogle.com Another route involves the nitration of N-acetyl-4-methylaniline. rsc.org The compound's utility stems from its reactive amino group, which can be diazotized and coupled with other aromatic compounds.

Primary Applications in Fine Chemical Synthesis

Product CategorySpecific UseReference
DyesKey intermediate for azo dyes (e.g., "Fast Red RL Base"). Used for dyeing cotton, viscose, nylon, linen, velvet, and corduroy. guidechem.comchemimpex.comjayfinechem.com
PigmentsUsed to synthesize organic azo pigments for inks and other applications, such as C.I. Pigment Yellow 1 and C.I. Pigment Red 3. guidechem.comrsc.orgtetengmaterials.com
Photosensitive MaterialsUsed to synthesize diazonium salts that serve as photosensitive components. guidechem.com

Dyes and Pigments

The primary industrial application of 2-methyl-4-nitroaniline is as a dye intermediate. guidechem.comchemimpex.com It is widely known under trade names such as "Red Base RL" or "Fast Red RL Base" and is a critical component in the synthesis of azo dyes. guidechem.comjayfinechem.com Azo dyes are a major class of colored compounds characterized by a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. cuhk.edu.hk

In a typical synthesis, the amino group of 2-methyl-4-nitroaniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. unb.ca This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling agent), such as 2-naphthol (B1666908) or a phenol (B47542) derivative, to form the final azo dye. unb.cachegg.com The specific color and properties of the resulting dye are determined by the molecular structures of both the diazo component (derived from MNA) and the coupling agent. cuhk.edu.hk These dyes are used extensively for dyeing textiles like cotton, viscose, nylon, and linen fabrics, and are particularly important for coloring velvet and corduroy. guidechem.com

Beyond dyes, 2-methyl-4-nitroaniline is also a precursor for high-performance organic azo pigments used in printing inks. guidechem.comtetengmaterials.com For example, it is used as a diazo component in the manufacturing of C.I. Pigment Yellow 1 and C.I. Pigment Red 3. rsc.org Its chemical stability contributes to the production of pigments with long-lasting color and brightness. tetengmaterials.com

Photosensitive Materials

2-Methyl-4-nitroaniline is also employed in the synthesis of photosensitive materials. guidechem.com It is used to create diazonium salts which are light-sensitive. guidechem.com These materials are valuable due to their excellent imaging performance, low cost, and ability to be used for instant recording and display. guidechem.com This has led to their application in fields such as photocopying, remote sensing, holography, and large-screen displays. guidechem.com

Emerging Research Directions and Future Perspectives

Development of Novel Sulphate Derivatives with Enhanced Properties

The synthesis of new salts of nitroanilines, including hydrogen sulphates, is a key area of research for developing materials with tailored properties. researchgate.netnih.gov Crystal engineering principles are being applied to create novel derivatives of 2-Methyl-4-nitroaniline (B30703) sulphate with enhanced thermal stability, solubility, and optical characteristics. The approach involves modifying the molecular structure of the parent aniline (B41778) or employing different sulphating agents to influence the crystal packing and intermolecular interactions.

Table 1: Hydrogen Bond Interactions in Related Nitroaniline Sulphate Salts

CompoundHydrogen Bond DonorsHydrogen Bond AcceptorsResulting Network DimensionReference
2-chloro-4-nitroanilinium hydrogen sulfate (B86663)Ammonium (B1175870) group (-NH₃⁺)Sulphate anions (HSO₄⁻)Two-dimensional (2D) researchgate.netnih.gov
2-methyl-6-nitroanilinium hydrogen sulfateAmmonium group (-NH₃⁺)Sulphate anions (HSO₄⁻)Two-dimensional (2D) researchgate.netnih.gov

Exploration of Co-crystals and Supramolecular Architectures involving the Sulphate Anion

The sulphate anion is a versatile building block in crystal engineering due to its ability to act as a potent hydrogen bond acceptor. rsc.org This characteristic is being exploited to construct novel co-crystals and complex supramolecular architectures involving 2-Methyl-4-nitroaniline. The deliberate assembly of crystalline materials using anionic components leverages strong and directional interactions to control crystal structures. rsc.org

Studies on co-crystals of other organic molecules, like caffeine with nitroanilines, have shown that a variety of structures, including two-dimensional flat layers, corrugated layers, and 3D interlocked networks, can be formed. rsc.org In the context of 2-Methyl-4-nitroaniline sulphate, the sulphate anion can guide the assembly of the protonated 2-Methyl-4-nitroaniline cations into predictable patterns. The exploration of these architectures is not only fundamental for understanding intermolecular interactions but also for creating materials with unique mechanical and thermal properties. rsc.org For instance, the arrangement of layers (strong intralayer vs. weak interlayer interactions) can determine whether a crystal exhibits shear deformation or brittle fracture. rsc.org

Integration of Machine Learning and AI in Predictive Material Design

A significant emerging trend in materials science is the use of machine learning (ML) and artificial intelligence (AI) to accelerate the discovery and design of new materials. arxiv.orgresearchgate.netdigitellinc.comarxiv.orgaganitha.ai This approach is particularly relevant for predicting the crystal structure and properties of organic salts like 2-Methyl-4-nitroaniline sulphate.

Researchers are developing ML-based methods that can predict the properties of relaxed crystal structures from unrelaxed, randomly generated ones. arxiv.orgresearchgate.netdigitellinc.comarxiv.org These models can rapidly screen vast numbers of potential crystal structures to identify those most likely to be experimentally achievable. arxiv.orgresearchgate.netdigitellinc.com Techniques such as using crystal graph singular values as descriptors can significantly reduce the number of features needed to describe a crystal, making the computational process more efficient. arxiv.orgresearchgate.netdigitellinc.comarxiv.org

Initial models have been trained on large datasets of organic salts, and they can be extended to new chemical systems with the inclusion of a smaller number of additional structures. arxiv.orgresearchgate.netdigitellinc.comarxiv.org This allows for the prediction of key properties such as volume, enthalpy per atom, and electronic phase (metal vs. semiconductor). arxiv.orgresearchgate.netdigitellinc.comarxiv.org The application of these predictive tools to 2-Methyl-4-nitroaniline sulphate and its potential derivatives could dramatically shorten the development cycle for new materials with desired functionalities.

Table 2: Machine Learning in Organic Salt Crystal Structure Prediction

ML Model ApplicationKey Technique/DescriptorPredicted PropertiesSignificanceReference
Accelerating Crystal Structure Prediction (CSP)Crystal Graph Singular ValuesVolume, Enthalpy per atom, Phase (metal/semiconductor)Rapid screening and down-selection of experimentally viable structures. arxiv.orgresearchgate.netdigitellinc.comarxiv.org
Polymorph IdentificationGraph Neural Networks (GNN) for Lattice Energy PredictionLattice Energy, Stable PolymorphsCost-effective in silico screening for desired physiochemical properties. aganitha.ai

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of 2-Methyl-4-nitroaniline sulphate and its derivatives involves precise control over reaction conditions. Advanced spectroscopic techniques are becoming indispensable for real-time, in-situ monitoring of these chemical processes. nih.govhitec-zang.de Process Analytical Technology (PAT) enables a deeper understanding of reaction kinetics, impurity formation, and yield optimization. hitec-zang.de

For reactions involving nitroanilines, a suite of complementary analytical tools can be integrated into the workflow. For instance, Nuclear Magnetic Resonance (NMR) can monitor the nitration step, while UV/Vis and Infrared (IR) spectroscopy can be used for subsequent hydrolysis or hydrogenation reactions. nih.govhitec-zang.de In one study, surface-enhanced Raman scattering (SERS) was successfully used to monitor a surface plasmon catalytic reaction of p-nitroaniline at a gas-liquid-solid interface in-situ. rsc.org These methods provide high-fidelity data in real-time, facilitating data-driven process control and optimization. nih.govhitec-zang.de The application of such advanced probes to the synthesis of 2-Methyl-4-nitroaniline sulphate would allow for enhanced control over product purity and crystal form.

Theoretical and Experimental Studies on Charge Transfer Dynamics in the Solid State

The electronic and optical properties of 2-Methyl-4-nitroaniline are dominated by intramolecular charge transfer (ICT) from the amino donor group to the nitro acceptor group. chemrxiv.orgacs.orginstras.com In the solid state, particularly in the form of a sulphate salt, these charge transfer dynamics are influenced by intermolecular interactions and the crystal lattice environment. Understanding these dynamics is crucial for applications in optoelectronics.

Theoretical studies, employing methods like ab initio quantum chemistry calculations and Density Functional Theory (DFT), are used to investigate the electronic structure and absorption spectra. chemrxiv.orgacs.org These calculations have shown that for p-nitroaniline, the first absorption band involves a π→π* transition with charge transfer from the amine and benzene (B151609) ring to the nitro group. chemrxiv.org The polarity of the environment significantly enhances this charge transfer effect. chemrxiv.org

Experimentally, ultrafast transient absorption spectroscopy is used to probe the relaxation dynamics on excited states. instras.com Studies on p-nitroaniline have revealed that processes like internal conversion and intersystem crossing to the triplet state occur on a sub-picosecond timescale. instras.com In the solid state, these materials are classified as organic charge-transfer salts, where strong electronic correlations can lead to exotic phenomena. mdpi.comsemanticscholar.orgarxiv.orgarxiv.org Future research on 2-Methyl-4-nitroaniline sulphate will likely involve a combination of advanced theoretical modeling and experimental spectroscopy to elucidate the complex interplay between molecular structure, crystal packing, and charge transfer dynamics in the solid state. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-4-nitroaniline (MNA) derivatives for nonlinear optical (NLO) studies?

  • Methodology : MNA derivatives, such as salts with inorganic acids (e.g., HI or HBr), are synthesized by dissolving MNA in concentrated acid (e.g., 47% HI) and ethanol, followed by slow evaporation to yield crystalline products. This approach ensures protonation of the amino group, critical for stabilizing ionic structures . For polymeric composites, MNA is dissolved in biocompatible polymers (e.g., polylactic acid) via electrospinning, with parameters optimized for fiber morphology (e.g., feeding rate, voltage) .

Q. How can researchers characterize the crystal structure of MNA salts?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine crystal symmetry and hydrogen-bonding networks. For example, MNA salts often crystallize in centrosymmetric or non-centrosymmetric space groups, which directly influence NLO activity. Thermal stability analysis (295–100 K) confirms the absence of phase transitions . SCXRD data refinement tools (e.g., SHELXL) are employed to analyze N–H···A hydrogen bonds between the protonated amino group and anions .

Q. What are the key considerations for incorporating MNA into polymer matrices for optical applications?

  • Methodology : Electrospinning parameters (e.g., voltage, needle-to-collector distance) must be optimized to achieve uniform dispersion of MNA in polymers like polycaprolactone. Polarized optical microscopy and scanning electron microscopy (SEM) verify alignment and fiber morphology. The polymer’s glass transition temperature should accommodate MNA’s thermal stability to prevent degradation .

Advanced Research Questions

Q. How do computational methods improve the prediction of NLO properties in MNA?

  • Methodology : Hybrid functionals (e.g., CAM-B3LYP, LC-BLYP) and double-hybrid models are used to calculate hyperpolarizability (β) and second-order susceptibility (χ⁽²⁾). These methods account for long-range electron correlations, critical for MNA’s charge-transfer excited states. The elongation method, which fragments the crystal lattice, predicts macroscopic NLO responses by correlating molecular alignment with π-orbital conjugation .

Q. What experimental techniques measure the dispersion of second-order NLO susceptibility in MNA?

  • Methodology : Tunable laser sources (0.2–2 μm) combined with dc-induced second-harmonic generation (SHG) in liquid solutions quantify frequency-dependent χ⁽²⁾. Stimulated Raman scattering in hydrogen gas adjusts the laser wavelength. Solvent interactions are modeled using dipole-mediated corrections to reconcile experimental and theoretical data .

Q. How does crystal packing influence MNA’s macroscopic NLO response?

  • Methodology : Non-centrosymmetric crystal arrangements (e.g., polar orientations) enhance χ⁽²⁾ due to additive molecular dipole alignment. SCXRD reveals that MNA’s large electro-optic coefficient (r₃₃ = 67 pm/V) arises from a single dominant component of the molecular hyperpolarizability tensor. Centric vs. acentric packing is validated via SHG microscopy .

Q. How can discrepancies between theoretical and experimental NLO data for MNA be resolved?

  • Methodology : Discrepancies often stem from solvent effects or incomplete basis sets in calculations. Hybrid functionals with implicit solvent models (e.g., PCM) improve accuracy. Experimental validation via SHG phase-matching conditions and polarization-dependent measurements refines computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.